molecular formula C22H29N3O2 B15304234 2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

Cat. No.: B15304234
M. Wt: 367.5 g/mol
InChI Key: RJWCCRNILYTOGT-UHFFFAOYSA-N
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Description

2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is a complex organic compound with a molecular formula of C20H25N3O2 This compound is known for its unique structural features, which include a piperazine ring substituted with hydroxyphenyl and dimethyl groups, as well as a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,2-diaminoethane with a suitable diketone under controlled conditions.

    Substitution with Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction using a hydroxyphenyl halide.

    Dimethylation: The piperazine ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Phenylacetamide Moiety: The final step involves the acylation of the piperazine derivative with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the piperazine ring provides structural stability and enhances binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-hydroxyphenyl)piperazine: Shares the hydroxyphenyl-piperazine structure but lacks the phenylacetamide moiety.

    N,N-dimethyl-2-phenylacetamide: Contains the phenylacetamide structure but lacks the piperazine ring.

    2-(4-hydroxyphenyl)-1,2-dimethylpiperazine: Similar structure but with different substitution patterns on the piperazine ring.

Uniqueness

2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is unique due to its combination of a hydroxyphenyl group, a dimethylated piperazine ring, and a phenylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

InChI

InChI=1S/C22H29N3O2/c1-22(2)16-24(18-10-12-19(26)13-11-18)14-15-25(22)20(21(27)23(3)4)17-8-6-5-7-9-17/h5-13,20,26H,14-16H2,1-4H3

InChI Key

RJWCCRNILYTOGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C(C2=CC=CC=C2)C(=O)N(C)C)C3=CC=C(C=C3)O)C

Origin of Product

United States

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